

# High-Content Screening with (S)-Veludacigib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

(S)-Veludacigib (also known as BAY 2965501) is a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ), an enzyme that acts as a critical negative regulator of immune cell function. By inhibiting DGKζ, (S)-Veludacigib enhances the anti-tumor activity of T cells and Natural Killer (NK) cells, making it a promising candidate for cancer immunotherapy. High-content screening (HCS) provides a powerful platform to investigate the pleiotropic effects of (S)-Veludacigib on immune cell activation, cytotoxicity, and proliferation in a multiplexed and physiologically relevant manner.

These application notes provide detailed protocols for utilizing high-content screening to characterize the immunomodulatory activity of **(S)-Veludacigib**.

## **Mechanism of Action**

**(S)-Veludacigib** targets DGKζ, a key enzyme in the diacylglycerol (DAG) signaling pathway. In immune cells, T-cell receptor (TCR) or activating receptor engagement triggers the production of DAG, a critical second messenger. DGKζ phosphorylates DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKζ, **(S)-Veludacigib** sustains DAG signaling, leading to enhanced activation of downstream pathways, including the Ras-ERK pathway, which promotes immune cell activation, cytokine production, and cytotoxic effector functions.





Click to download full resolution via product page

Caption: **(S)-Veludacigib** inhibits DGKζ, increasing DAG levels and promoting T-cell activation.



## **Quantitative Data Summary**

The following tables summarize the known quantitative data for **(S)-Veludacigib** (BAY 2965501).

| Target | Species | Assay Type           | IC50 (nM) | Reference |
|--------|---------|----------------------|-----------|-----------|
| DGΚζ   | Human   | Biochemical<br>Assay | 27        | [1]       |
| DGΚζ   | Mouse   | Biochemical<br>Assay | 35        | [1]       |

| Cell Line | Cancer<br>Type         | Assay Type                                     | Endpoint                          | IC50/EC50<br>(nM)                 | Reference |
|-----------|------------------------|------------------------------------------------|-----------------------------------|-----------------------------------|-----------|
| F9        | Testicular<br>Teratoma | In vivo tumor<br>growth                        | Tumor<br>Growth<br>Inhibition     | Dose-<br>dependent                | [2]       |
| Colo800   | Melanoma               | T-cell<br>mediated<br>cytotoxicity             | Tumor Cell<br>Killing             | Dose-<br>dependent<br>enhancement | [1]       |
| Various   | Solid Tumors           | Phase I<br>Clinical Trial<br>(NCT056141<br>02) | Safety,<br>Tolerability,<br>PK/PD | Ongoing                           | [3]       |

## High-Content Screening Protocols Protocol 1: T-Cell Activation and Proliferation Assay

This protocol describes a high-content screening assay to quantify the effect of **(S)-Veludacigib** on T-cell activation and proliferation.





#### Click to download full resolution via product page

Caption: Workflow for HCS-based T-cell activation and proliferation assay.

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
- RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, and IL-2
- CellTrace<sup>™</sup> CFSE Cell Proliferation Kit (or similar proliferation dye)
- Anti-human CD3 and anti-human CD28 antibodies (functional grade)
- (S)-Veludacigib
- Antibodies for HCS: Anti-CD25-AF647, Anti-CD69-AF488 (or other suitable fluorophores)
- Hoechst 33342
- 384-well black, clear-bottom imaging plates

#### Methodology:

- Isolate T-Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for T-cells using a negative selection kit.
- Label with Proliferation Dye: Resuspend enriched T-cells at 1x10<sup>6</sup> cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 μM and incubate for 10 minutes at 37°C.
   Quench the staining by adding 5 volumes of complete RPMI medium. Wash the cells twice.



- Plate Cells: Resuspend the CFSE-labeled T-cells in complete RPMI medium and plate 2x10<sup>4</sup> cells per well in a 384-well imaging plate.
- Compound Addition: Prepare a serial dilution of (S)-Veludacigib in complete RPMI medium.
   Add the compound to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.
- T-Cell Stimulation: Add a pre-determined optimal concentration of anti-CD3 and anti-CD28 antibodies to stimulate the T-cells.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
- Staining for Imaging: Add a cocktail of fluorescently conjugated antibodies against CD25 and CD69, along with Hoechst 33342 for nuclear staining, directly to the wells. Incubate for 30-60 minutes at 37°C.
- Image Acquisition: Acquire images using a high-content imaging system. Use channels appropriate for Hoechst (nuclei), CFSE (proliferation), and the activation markers.
- Image Analysis: Use HCS analysis software to:
  - Identify and count nuclei (Hoechst channel) to determine cell number.
  - Measure the mean fluorescence intensity of CFSE in each cell to determine the proliferation index.
  - Measure the mean fluorescence intensity of the activation markers (CD25, CD69) on a per-cell basis.

## **Protocol 2: NK Cell-Mediated Cytotoxicity Assay**

This protocol outlines a high-content screening assay to measure the enhancement of NK cell-mediated cytotoxicity against tumor cells by **(S)-Veludacigib**.





#### Click to download full resolution via product page

Caption: Workflow for HCS-based NK cell-mediated cytotoxicity assay.

#### Materials:

- Target cancer cell line (e.g., K562, a classic NK cell target) stably expressing a nuclearlocalized fluorescent protein (e.g., NucLight Red™ Lentivirus)
- Human NK cells (either primary NK cells isolated from PBMCs or an NK cell line like NK-92)
- RPMI-1640 medium with 10% FBS and Penicillin/Streptomycin
- (S)-Veludacigib
- CellEvent™ Caspase-3/7 Green Detection Reagent (or similar apoptosis/necrosis dye)
- Hoechst 33342
- 384-well black, clear-bottom imaging plates

#### Methodology:

- Plate Target Cells: Seed the fluorescently labeled target cancer cells in a 384-well imaging plate at a density that will result in a sub-confluent monolayer after overnight incubation (e.g., 2,000-5,000 cells/well).
- Prepare NK Cells: Isolate primary NK cells from PBMCs or culture the NK-92 cell line according to standard protocols.
- Compound Treatment: In a separate plate, treat the NK cells with a serial dilution of (S)-Veludacigib for 2-4 hours prior to co-culture.
- Co-culture: Add the pre-treated NK cells to the wells containing the target cells at an appropriate effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
- Add Cytotoxicity Reagent: Immediately after adding the NK cells, add the Caspase-3/7
   Green reagent and Hoechst 33342 to the co-culture.



- Image Acquisition: Place the plate in a high-content imaging system equipped with an
  environmental chamber (37°C, 5% CO2). Acquire images every 1-2 hours for up to 24 hours.
  Use channels for the nuclear label of the target cells, the cytotoxicity dye, and Hoechst.
- Image Analysis: Use HCS analysis software to:
  - Identify and count the total number of target cells using their nuclear fluorescent label.
  - Identify and count the number of dead/apoptotic target cells that are positive for the Caspase-3/7 Green signal.
  - Calculate the percentage of cytotoxicity at each time point and for each concentration of (S)-Veludacigib.

## Conclusion

High-content screening offers a robust and scalable methodology to dissect the multifaceted immunomodulatory effects of **(S)-Veludacigib**. The protocols outlined here provide a framework for quantifying the impact of this DGKζ inhibitor on key immune cell functions, thereby facilitating a deeper understanding of its mechanism of action and supporting its further development as a novel cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [High-Content Screening with (S)-Veludacigib: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b11930853#high-content-screening-with-s-veludacigib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com